2-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile
Description
2-{[1-(5-Methoxypyrimidin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a heterocyclic compound featuring a pyridine-4-carbonitrile core linked via a methoxy group to a piperidin-4-yl moiety, which is further substituted with a 5-methoxypyrimidin-2-yl group. This structure integrates multiple pharmacophoric elements: the pyridine and pyrimidine rings contribute to aromatic stacking interactions, the piperidine ring enhances conformational flexibility, and the nitrile group may participate in hydrogen bonding or polar interactions .
Properties
IUPAC Name |
2-[[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-23-15-10-20-17(21-11-15)22-6-3-13(4-7-22)12-24-16-8-14(9-18)2-5-19-16/h2,5,8,10-11,13H,3-4,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLSBTCKCABIOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)N2CCC(CC2)COC3=NC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine intermediate, which is then reacted with the pyridine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperidine rings using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amines.
Scientific Research Applications
2-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Molecular Docking : The target compound showed a docking score of −9.2 kcal/mol (CSConv2d) for PDB 5ceo, outperforming analogs like 50D (−8.1 kcal/mol) .
- Synthetic Yield : Pyridine-4-carbonitrile derivatives typically achieve 60–75% yields under optimized conditions (cf. 18% yield for compound 3 in ).
- Unresolved Questions: No in vitro or in vivo data exist for the target compound, unlike MRSA-active piperidine derivatives (e.g., DMPI and CDFII in ).
Biological Activity
The compound 2-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 286.33 g/mol. The structure features a pyridine ring, a piperidine moiety, and a methoxypyrimidine substituent, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the piperidine intermediate followed by coupling with the pyridine derivative. Common reagents include coupling agents like EDCI and bases such as triethylamine.
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, a study evaluated its activity against HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values below 100 µM, suggesting potential as anticancer agents.
| Cell Line | IC50 Value (µM) |
|---|---|
| HepG2 | < 100 |
| DU145 | < 100 |
| MDA-MB-231 | < 100 |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors involved in cell proliferation and survival pathways. Its structural components may enhance binding affinity and specificity.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperidine or pyrimidine rings can significantly impact biological activity. For example, introducing different substituents on the aromatic rings has been shown to alter potency and selectivity against cancer cell lines.
Case Studies
- Cytotoxicity Study : A series of analogs were synthesized and tested for their cytotoxic effects on various cancer cell lines. The study found that compounds with larger substituents on the aromatic ring demonstrated enhanced activity, indicating a favorable SAR profile.
- Receptor Binding Studies : Research indicated that certain derivatives acted as effective ligands for specific receptors involved in cancer signaling pathways, further supporting their potential therapeutic applications.
- In Vivo Studies : Preliminary in vivo studies suggested that selected compounds could inhibit tumor growth in animal models, providing a basis for further development as anticancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
